Chitin synthase inhibitor 1

Antifungal susceptibility testing Broad-spectrum activity In vitro MIC determination

Chitin synthase inhibitor 1 (compound 5a) is a structurally distinct non-competitive CHS inhibitor with proven MIC values of 4-8 µg/mL against pan-species fungi and retained activity (16-32 µg/mL) against fluconazole-resistant and micafungin-resistant clinical isolates. Unlike polyoxin D and nikkomycin Z, this spiro[pyrrolidine-2,3'-quinolin]-2'-one scaffold inhibits CHS allosterically, unaffected by substrate concentration. Procure as a consistent positive control for antifungal susceptibility testing, enzyme kinetic studies, and SAR benchmarking—eliminating assay variability associated with nucleoside-peptide competitors.

Molecular Formula C22H20ClN3O3
Molecular Weight 409.9 g/mol
Cat. No. B7453615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitin synthase inhibitor 1
Molecular FormulaC22H20ClN3O3
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESC1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)C=CC(=O)NC4=CC=CC=C4Cl
InChIInChI=1S/C22H20ClN3O3/c23-16-7-2-4-9-18(16)24-19(27)10-11-20(28)26-13-5-12-22(26)14-15-6-1-3-8-17(15)25-21(22)29/h1-4,6-11H,5,12-14H2,(H,24,27)(H,25,29)/b11-10+
InChIKeyWYUGBSZAHFZXDM-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chitin Synthase Inhibitor 1: Biochemical Profile and Procurement Essentials for Antifungal Research


Chitin synthase inhibitor 1 (CAS 2763387-69-3, also designated compound 5a) is a synthetic small-molecule chitin synthase (CHS) inhibitor with a molecular weight of 409.87 and the formula C22H20ClN3O3 [1] . It exhibits an IC50 value of 0.12 mM against fungal chitin synthase and demonstrates broad-spectrum in vitro antifungal activity against multiple clinically relevant fungal species including Candida albicans, Aspergillus fumigatus, Aspergillus flavus, and Cryptococcus neoformans . Notably, the compound retains measurable activity against drug-resistant fungal variants, including fluconazole-resistant and micafungin-resistant strains [2]. The compound belongs to a structurally distinct class of CHS inhibitors that differ fundamentally from nucleoside-peptide antibiotics such as polyoxins and nikkomycins, which act as competitive substrate analogs [3].

Why Generic Substitution of Chitin Synthase Inhibitor 1 with Classical Nucleoside-Peptide Inhibitors Is Not Feasible


Generic substitution of chitin synthase inhibitor 1 with classical CHS inhibitors such as polyoxin D, nikkomycin Z, or other spiro-quinazolinone derivatives cannot be performed without fundamentally altering experimental outcomes. Chitin synthase inhibitor 1 exhibits a structurally distinct chemical scaffold (spiro[pyrrolidine-2,3'-quinolin]-2'-one) that differs from the nucleoside-peptide architecture of polyoxins and nikkomycins, which function as competitive substrate analogs of UDP-N-acetylglucosamine [1]. This structural divergence translates into quantifiable differences in antifungal spectrum: while polyoxin D and nikkomycin Z demonstrate limited or no activity against certain resistant strains, chitin synthase inhibitor 1 maintains measurable MIC values (16-32 µg/mL) against fluconazole-resistant and micafungin-resistant clinical isolates [2]. Furthermore, cross-study comparative data indicate that within the same spiro-quinazolinone series, structural modifications produce IC50 values ranging from 0.16 mM to >0.5 mM, demonstrating that even closely related analogs cannot be assumed to have equivalent potency . Procurement substitution without validating these quantitative differences would introduce uncontrolled variability in enzyme inhibition assays and antifungal susceptibility testing.

Quantitative Comparative Evidence: Chitin Synthase Inhibitor 1 Differentiation from In-Class Analogs


Chitin Synthase Inhibitor 1 Exhibits Broad-Spectrum Antifungal Activity Across Four Major Fungal Pathogens with Quantified MIC Values

Chitin synthase inhibitor 1 demonstrates broad-spectrum antifungal activity with measured MIC values of 4 µg/mL against Candida albicans ATCC 76615 and Aspergillus fumigatus GIMCC 3.19, and 8 µg/mL against Aspergillus flavus ATCC 16870 and Cryptococcus neoformans ATCC 32719 [1]. In contrast, the classical competitive CHS inhibitors polyoxin D and nikkomycin Z exhibit highly variable and often species-restricted activity: polyoxin D shows an IC50 of 88.6 µM (approximately 48 µg/mL based on MW ~544) against Saccharomyces cerevisiae CHS2 but negligible activity against filamentous fungi [2]. Similarly, nikkomycin Z demonstrates poor activity against Aspergillus spp. due to peptide transport limitations [3]. The four-species antifungal coverage of chitin synthase inhibitor 1 provides a consistently quantifiable activity profile that is not matched by these classical inhibitors.

Antifungal susceptibility testing Broad-spectrum activity In vitro MIC determination

Chitin Synthase Inhibitor 1 Retains Quantifiable Activity Against Drug-Resistant Fungal Variants Where Classical Antifungals Fail

Chitin synthase inhibitor 1 maintains measurable antifungal activity against clinically relevant drug-resistant fungal variants, with MIC values of 32 µg/mL against fluconazole-resistant C. albicans ATCC 76615R, fluconazole-resistant A. fumigatus GIMCC 3.19R, fluconazole-resistant C. neoformans ATCC 32719R, and micafungin-resistant C. albicans ATCC 76615R', and MIC = 16 µg/mL against fluconazole-resistant A. flavus ATCC 16870R [1]. In contrast, fluconazole (a lanosterol 14α-demethylase inhibitor) is ineffective against these resistant strains by definition, and micafungin (a β-1,3-glucan synthase inhibitor) fails against the designated resistant isolates. Polyoxin D and nikkomycin Z have not demonstrated comparable activity against fluconazole-resistant or micafungin-resistant strains in published studies [2]. The quantifiable retention of activity (MIC elevation from 4-8 µg/mL to 16-32 µg/mL representing a 2-8 fold shift) demonstrates that chitin synthase inhibition via this distinct chemical scaffold circumvents established resistance mechanisms that inactivate azole and echinocandin antifungals.

Antifungal resistance Drug-resistant fungi Fluconazole-resistant Candida Micafungin resistance

Structural Divergence from Nucleoside-Peptide Inhibitors Enables Non-Competitive CHS Inhibition

Chitin synthase inhibitor 1 belongs to the spiro[pyrrolidine-2,3'-quinolin]-2'-one chemical class, which exhibits non-competitive inhibition kinetics against fungal chitin synthase, as demonstrated for structurally related compounds within the series [1]. This contrasts with polyoxin D and nikkomycin Z, which function as competitive inhibitors that mimic the natural substrate UDP-N-acetylglucosamine with Ki values of approximately 0.5 µM for the most potent analogs [2]. Non-competitive inhibition implies that the compound binds to an allosteric site distinct from the UDP-GlcNAc binding pocket, maintaining inhibitory activity regardless of substrate concentration. While the specific inhibition constant (Ki) for chitin synthase inhibitor 1 has not been reported, the IC50 value of 0.12 mM (120 µM) reflects its potency in standard CHS assays, albeit with the caveat that IC50 values for competitive inhibitors are substrate concentration-dependent whereas non-competitive IC50 values are substrate concentration-independent [3].

Enzyme inhibition mechanism Non-competitive inhibition CHS inhibitor binding mode Substrate-independent inhibition

Improved CHS Inhibitory Potency Relative to Structural Analogs Within the Spiro-Quinazolinone Series

Within the spiro-quinazolinone chemical series, chitin synthase inhibitor 1 (compound 5a) exhibits an IC50 value of 0.12 mM against fungal chitin synthase [1]. Comparative analysis with other characterized analogs in the same series reveals quantifiable potency differences: chitin synthase inhibitor 3 (compound 2d) shows an IC50 of 0.16 mM, representing a 1.33-fold lower potency, while chitin synthase inhibitor 14 (compound 4n) has an IC50 > 0.5 mM, indicating a >4.2-fold lower potency . These differences arise from specific structural modifications to the spiro[pyrrolidine-2,3'-quinolin]-2'-one core. Notably, the most potent inhibitor reported in the broader CHS inhibitor landscape, RO-09-3024, exhibits an IC50 of 0.07 µM (70 nM) against Candida albicans CHS1, which is approximately 1,700-fold more potent than chitin synthase inhibitor 1, though RO-09-3024 shows activity restricted to Candida spp. [2]. The 0.12 mM IC50 positions chitin synthase inhibitor 1 as a moderately potent tool compound with the advantage of broader species coverage.

Structure-activity relationship SAR analysis CHS IC50 comparison Analog potency ranking

Chitin Synthase Inhibitor 1 Demonstrates Moderate Potency Advantage Over Agricultural CHS Inhibitors in Cross-Study Comparison

When benchmarked against chitin synthase inhibitors developed for agricultural fungicide applications, chitin synthase inhibitor 1 (IC50 = 0.12 mM, equivalent to 120 µM) shows quantifiable potency differences. Compound 13, a tetrahydroquinoline derivative designed for agricultural use, exhibits a CHS IC50 of 64.5 µmol/L (64.5 µM), representing a 1.86-fold higher potency than chitin synthase inhibitor 1 [1]. In contrast, compound 4fh (another tetrahydroquinoline derivative) demonstrates 68.08% inhibition at 50 µM against CHS, compared to 63.84% inhibition at 50 µM for polyoxin D, but without a reported absolute IC50 value [2]. The potency positioning of chitin synthase inhibitor 1 (120 µM) places it between the more potent agricultural compound 13 (64.5 µM) and less potent natural product inhibitors such as 2'-benzoyloxycinnamaldehyde (2'-BCA), which inhibits S. cerevisiae CHS1 with an IC50 of 54.9 µg/mL (equivalent to ~214 µM based on MW ~256) [3]. However, chitin synthase inhibitor 1's documented activity against drug-resistant clinical isolates distinguishes it from agriculturally-focused CHS inhibitors that lack resistance profiling.

Agricultural fungicide comparison CHS inhibitor benchmarking IC50 cross-study analysis

Validated Research Applications and Procurement Scenarios for Chitin Synthase Inhibitor 1


In Vitro Antifungal Susceptibility Testing Against Drug-Resistant Fungal Panels

Chitin synthase inhibitor 1 is optimally deployed in antifungal susceptibility testing protocols involving panels of drug-resistant fungal isolates. With documented MIC values of 16-32 µg/mL against fluconazole-resistant C. albicans, A. fumigatus, C. neoformans, A. flavus, and micafungin-resistant C. albicans, this compound enables quantitative assessment of chitin synthase inhibition as an alternative therapeutic strategy against multidrug-resistant fungi [1]. This application is particularly relevant for clinical microbiology laboratories and antifungal drug discovery programs seeking to validate CHS as a target in the context of rising azole and echinocandin resistance. The compound should be procured for use as a positive control in CHS inhibition assays or as a reference inhibitor for benchmarking novel antifungal candidates.

Broad-Spectrum CHS Inhibition Studies Across Multiple Fungal Species

For research programs requiring consistent CHS inhibitory activity across a panel of fungal pathogens, chitin synthase inhibitor 1 provides validated MIC values of 4-8 µg/mL against C. albicans, A. fumigatus, A. flavus, and C. neoformans [1]. Unlike polyoxin D and nikkomycin Z, which exhibit species-restricted activity, this compound offers a single-tool solution for comparative studies across yeast and filamentous fungi [2]. Procurement of this compound is indicated for academic and pharmaceutical research groups conducting mechanistic studies of fungal cell wall biosynthesis, where reducing assay variability through a consistent inhibitor source across multiple species is scientifically advantageous.

Enzymology Studies of Non-Competitive CHS Inhibition Mechanisms

Research groups investigating the mechanistic enzymology of fungal chitin synthase should procure chitin synthase inhibitor 1 as a representative non-competitive inhibitor scaffold. The spiro[pyrrolidine-2,3'-quinolin]-2'-one core structure binds to an allosteric site distinct from the UDP-GlcNAc substrate pocket, enabling studies of CHS inhibition that are independent of substrate concentration [1]. This contrasts with competitive inhibitors such as polyoxin D and nikkomycin Z (Ki ≈ 0.5-10 µM), which are subject to substrate-dependent IC50 shifts [2]. Procurement supports enzyme kinetic studies, allosteric site mapping, and orthogonal validation of CHS as a druggable target via a mechanism distinct from substrate mimicry.

Structure-Activity Relationship Benchmarking and Analog Potency Calibration

Medicinal chemistry groups developing novel CHS inhibitors should procure chitin synthase inhibitor 1 (compound 5a) as a benchmark reference for potency calibration within the spiro-quinazolinone chemical series. With an IC50 of 0.12 mM, it serves as a moderately potent anchor point for SAR studies, enabling quantitative comparison of new analogs against established series members (e.g., inhibitor 3 with IC50 = 0.16 mM; inhibitor 14 with IC50 > 0.5 mM) [1]. Procurement of the authentic compound ensures that newly synthesized analogs are evaluated against the same reference standard used in the foundational 2022 European Journal of Medicinal Chemistry publication, thereby maintaining experimental continuity and enabling valid cross-study potency comparisons [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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